molecular formula C12H14N2O B8388908 N-(1H-indol-5-yl)isobutyramide

N-(1H-indol-5-yl)isobutyramide

Cat. No.: B8388908
M. Wt: 202.25 g/mol
InChI Key: SSJCBNVZUMPRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indol-5-yl)isobutyramide is a chemical compound of interest in medicinal chemistry and drug discovery, featuring an indole scaffold coupled with an isobutyramide group. The indole nucleus is a privileged structure in pharmacology, present in many biologically active molecules and approved drugs. Although specific biological data for this compound is not fully established in the public domain, its structural features align with compounds investigated for targeting various enzymes. Research on analogous indole-5-carboxamide compounds has demonstrated their potential as inhibitors of enzymes like Monoamine Oxidase B (MAO-B), a key target for neurodegenerative disorders such as Parkinson's disease . Furthermore, the indole ring system is a core component of marine-derived natural products like meridianins, which are known to inhibit kinases such as Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine kinase investigated for its role in metabolic diseases including diabetes. The isobutyramide substituent at the 5-position of the indole ring is a common modification aimed at optimizing interactions with enzyme binding pockets and improving drug-like properties. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-methylpropanamide

InChI

InChI=1S/C12H14N2O/c1-8(2)12(15)14-10-3-4-11-9(7-10)5-6-13-11/h3-8,13H,1-2H3,(H,14,15)

InChI Key

SSJCBNVZUMPRNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 3: Comparative Overview of Isobutyramide Derivatives

Compound Core Structure Molecular Weight Key Applications Reference
This compound Indole ~204 Underexplored N/A
N-(2-methylbutyl)isobutyramide (C5) Aliphatic chain ~171 Insect pheromones
Compound 14b Piperidine-heterocycle 549.06 Herbicides

Preparation Methods

Protocol Overview

A mixture of isobutyric acid (1.2 equiv), EDCl (1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF is stirred at 0°C for 30 minutes. 1H-Indol-5-amine (1.0 equiv) is added, and the reaction proceeds at 25°C for 12–18 hours.

Table 2: Comparative Performance of Coupling Agents

Coupling AgentAdditiveSolventYield (%)Purity (%)
EDClHOBtDMF8598
DCCDMAPTHF7895
DICOxymaPureDCM8297

Advantages and Limitations

While EDCl/HOBt offers high yields, DCC is less preferred due to dicyclohexylurea byproduct formation. The use of DMF as a solvent enhances solubility but complicates removal during purification.

Solid-Phase Synthesis for High-Throughput Applications

Adapting methodologies from polynuclear indole syntheses, solid-phase techniques employ Wang resin-bound 1H-indol-5-amine. Isobutyric acid is activated with HATU and coupled in DMF, followed by cleavage with trifluoroacetic acid (TFA). This approach achieves 80–84% yield with >90% purity, suitable for combinatorial libraries.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 50 W, 30 minutes) in ethanol with catalytic p-toluenesulfonic acid (pTSA) accelerates the reaction, achieving 87% yield. This method reduces energy consumption and reaction time.

Solvent-Free Mechanochemical Synthesis

Ball-milling 1H-indol-5-amine and isobutyric acid with EDCl/HOBt for 2 hours produces the amide in 82% yield, eliminating solvent waste.

Analytical and Spectroscopic Validation

All synthesized batches undergo rigorous quality control:

  • HPLC Purity: >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N) .

Q & A

Q. What synthetic strategies are optimal for synthesizing N-(1H-indol-5-yl)isobutyramide, and how can purity be validated?

Methodological Answer: The synthesis of indole-containing isobutyramides typically involves coupling reactions between activated isobutyryl derivatives (e.g., isobutyryl chloride) and 5-aminoindole intermediates. For example:

Step 1 : Prepare 5-aminoindole via catalytic reduction of 5-nitroindole or direct functionalization of indole at the 5-position using directed metalation strategies .

Step 2 : React 5-aminoindole with isobutyryl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to scavenge HCl.

Step 3 : Purify via column chromatography (e.g., silica gel, 20% ethyl acetate/hexane) and validate purity using HPLC (>98%) and 1H^1H-/13C^{13}C-NMR .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : Confirm the presence of the isobutyramide moiety (e.g., δ 2.5–2.7 ppm, multiplet for CH(CH3_3)2_2) and indole NH protons (δ ~10.8 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) should match the theoretical molecular weight (e.g., C12_12H13_13N2_2O: 217.25 g/mol).
  • FT-IR : Detect amide C=O stretch (~1650 cm1^{-1}) and indole N-H stretch (~3400 cm1^{-1}) .

Q. What are the primary biological targets of this compound in preclinical studies?

Methodological Answer: Indole-isobutyramide derivatives are often screened for kinase inhibition or epigenetic modulation:

  • Kinase Assays : Test inhibition of CDK5/p25 or CDK2/cyclin E using ATP competition assays (IC50_{50} ~300–500 nM) .
  • NRF2 Pathway : Evaluate inhibition via luciferase reporter assays in HEK293T cells (IC50_{50} values comparable to ML-385, a known NRF2 inhibitor) .
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., IC50_{50} = 10–50 μM in leukemia models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer:

  • Core Modifications : Introduce substituents at the indole 3-position (e.g., adamantane groups) to enhance hydrophobic interactions with kinase ATP pockets .
  • Isobutyramide Replacement : Compare with thiazole or pyrimidine analogues (e.g., Thiamidol derivatives) to assess selectivity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in CDK5 vs. CDK2 active sites .

Q. How should researchers resolve contradictions in pharmacokinetic (PK) data for this compound?

Methodological Answer: Discrepancies in bioavailability or half-life may arise from assay conditions or formulation:

  • In Vitro Stability : Test metabolic stability in liver microsomes (e.g., human vs. rodent) with LC-MS quantification .
  • Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .
  • Species-Specific PK : Compare IV/PO administration in multiple species (e.g., mice vs. rats) to identify interspecies variability .

Q. What computational methods are effective for predicting off-target effects of this compound?

Methodological Answer:

  • Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to predict off-target kinases or GPCRs .
  • Toxicity Prediction : Apply ADMET predictors (e.g., admetSAR) to flag hepatotoxicity or hERG channel inhibition risks .
  • Proteome-Wide Docking : Perform molecular dynamics simulations with AlphaFold-predicted protein structures .

Q. How can researchers validate the epigenetic modulation potential of this compound?

Methodological Answer:

  • DNA Methylation : Use MSP (Methylation-Specific PCR) or bisulfite sequencing in treated vs. untreated cells .
  • Histone Modification : Perform ChIP-seq to assess H3K27 acetylation changes .
  • RNA-Seq : Compare transcriptomic profiles to identify upregulated tumor suppressors (e.g., p21) .

Key Notes

  • Advanced Techniques : Prioritized kinase assays, computational docking, and SAR-driven optimization.
  • Contradiction Management : Addressed PK variability via species-specific and formulation studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.